

Application Notes and Protocols: Radioligand Binding Assay for RTI-336

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Compound of Interest					
Compound Name:	RTI-336 free base				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-336 is a phenyltropane derivative that acts as a potent and selective dopamine transporter (DAT) inhibitor.[1][2] It exhibits a significantly higher affinity for the DAT compared to cocaine.[1] Due to its distinct pharmacological profile, characterized by a slow onset and long duration of action, RTI-336 is under investigation as a potential pharmacotherapy for cocaine addiction.[1] [3][4][5] Radioligand binding assays are crucial in vitro tools used to determine the affinity and selectivity of compounds like RTI-336 for their molecular targets.[6] This document provides a detailed protocol for conducting a competitive radioligand binding assay to characterize the interaction of RTI-336 with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Data Presentation: Binding Affinity of RTI-336

The following table summarizes the binding affinities (Ki) of RTI-336 for the human monoamine transporters. The Ki value is the inhibition constant, representing the concentration of the competing ligand (RTI-336) that will bind to half of the available transporters at equilibrium. A lower Ki value indicates a higher binding affinity.



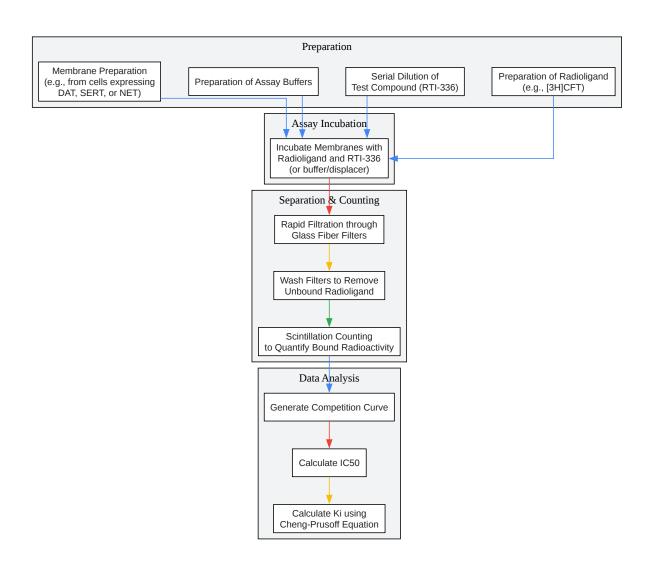
Compound	Transporter	Radioligand Used	Ki (nM)	Selectivity Ratio (NET/DAT)	Selectivity Ratio (SERT/DAT)
RTI-336	DAT	[3H]CFT	4.09	419.1	1404
NET	[3H]Nisoxetin e	1714			
SERT	[3H]Paroxetin e	5741			
Cocaine (for comparison)	DAT	[3H]CFT	89.1	37.01	11.79
NET	[3H]Nisoxetin	3298			
SERT	[3H]Paroxetin	1045	-		

Data sourced from Carroll et al., as cited in the English Wikipedia entry for RTI-336.[1]

Experimental Workflow

The following diagram illustrates the workflow for the competitive radioligand binding assay.





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Caption: Workflow of the competitive radioligand binding assay.



Experimental Protocols

This protocol describes a filtration-based competitive radioligand binding assay to determine the affinity of a test compound (RTI-336) for monoamine transporters (DAT, SERT, NET).

Materials and Reagents

- Biological Material: Cell membranes prepared from HEK-293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET). Alternatively, tissue homogenates from specific brain regions rich in these transporters (e.g., striatum for DAT) can be used.
- Radioligands:
 - For DAT: [3H]CFT (WIN 35,428)
 - For SERT: [3H]Paroxetine or [3H]Citalopram
 - o For NET: [3H]Nisoxetine
- Test Compound: RTI-336
- Non-specific Binding Control (Displacer):
 - $\circ~$ For DAT: GBR 12909 (10 $\mu M)$ or unlabeled cocaine (10 $\mu M)$
 - For SERT: Fluoxetine (10 μM) or Paroxetine (3 μΜ)
 - For NET: Desipramine (10 μM)
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
- Wash Buffer: Ice-cold Assay Buffer.
- Equipment:
 - 96-well microplates
 - Pipettes



- Cell harvester for rapid filtration
- Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
- Scintillation vials
- Liquid scintillation counter
- Homogenizer

Membrane Preparation

- Harvest cells expressing the transporter of interest or dissect the desired brain tissue.
- Homogenize the cells or tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
- Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
- Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold lysis buffer, and repeat the centrifugation step.
- Resuspend the final pellet in assay buffer.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
- Store the membrane aliquots at -80°C until use.

Assay Procedure

• Prepare serial dilutions of RTI-336 in the assay buffer. A typical concentration range would span from 10^{-11} M to 10^{-5} M.



- Set up the assay in a 96-well plate. For each concentration of RTI-336, prepare triplicate wells. Include wells for "total binding" (no competing ligand) and "non-specific binding" (with a saturating concentration of a known displacer).
- To each well, add the following in order:
 - \circ 50 µL of Assay Buffer (for total binding) OR 50 µL of the appropriate displacer (for non-specific binding) OR 50 µL of the RTI-336 dilution.
 - 50 μL of the appropriate radioligand diluted in assay buffer. The concentration of the radioligand should be approximately equal to its Kd value for the respective transporter.
 - \circ 150 µL of the membrane preparation (typically 50-100 µg of protein per well).
- The final assay volume in each well is 250 μL.
- Incubate the plate at room temperature (or a specified temperature, e.g., 4°C or 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

Filtration and Counting

- Terminate the incubation by rapid filtration of the assay mixture through the PEI-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
- Quickly wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove any remaining unbound radioligand.
- Transfer the filters to scintillation vials.
- Add 4-5 mL of scintillation cocktail to each vial.
- Allow the vials to sit in the dark for several hours to reduce chemiluminescence.
- Quantify the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis



- Calculate the specific binding for each concentration of RTI-336:
 - Specific Binding = Total Binding (CPM) Non-specific Binding (CPM)
- Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the RTI-336 concentration.
- Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of RTI-336 that inhibits 50% of the specific binding of the radioligand.
- Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:
 - Ki = IC50 / (1 + ([L]/Kd))
 - Where:
 - [L] is the concentration of the radioligand used in the assay.
 - Kd is the dissociation constant of the radioligand for the transporter.

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